molecular formula C20H19F3N4O2 B2365523 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 1421492-31-0

2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone

カタログ番号: B2365523
CAS番号: 1421492-31-0
分子量: 404.393
InChIキー: LZJWDNYJUSRNAY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H19F3N4O2 and its molecular weight is 404.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the trifluoromethyl group and the piperidine moiety further enhance its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. For instance, a derivative with a similar structure demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells. The IC50 values reported for these compounds ranged from 25.72 μM to 45.2 μM , indicating moderate to strong activity against these cell lines .

Case Study:
In an in vivo study, mice treated with the compound exhibited reduced tumor growth compared to control groups, suggesting that the compound may inhibit tumor proliferation through apoptosis induction .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties . Related benzimidazole derivatives have shown moderate inhibitory activity against cyclooxygenase enzymes (COX-I and COX-II). For example, certain derivatives displayed IC50 values ranging from 0.52 μM to 22.25 μM , indicating potential as anti-inflammatory agents .

Table 1: Summary of Anti-inflammatory Activity

CompoundIC50 (μM)COX Selectivity
Compound A0.52High
Compound B22.25Moderate

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has been well-documented. Compounds similar to our target have shown activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results comparable to standard antibiotics like ciprofloxacin .

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases: Some benzimidazole derivatives inhibit kinases involved in cell proliferation and survival pathways.
  • COX Inhibition: The anti-inflammatory effects are likely mediated through COX inhibition, which reduces prostaglandin synthesis.
  • DNA Intercalation: The planar structure of the benzimidazole moiety allows for intercalation into DNA, disrupting replication in cancer cells.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone. For instance, derivatives of benzo[d]imidazole have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain benzimidazole derivatives exhibited IC50 values as low as 0.275 µM against cancer cells, indicating strong potential for further development as anticancer agents .

Inhibition of Kinases

The compound is also being investigated for its role as a kinase inhibitor. Kinases are crucial in various signaling pathways, and their inhibition can lead to therapeutic effects in cancer and other diseases. Research has indicated that similar compounds can effectively inhibit casein kinase 1 (CK1), which is implicated in several cancers and neurodegenerative diseases . The development of carbon-11-labeled CK1 inhibitors has been proposed for use in positron emission tomography (PET) imaging, facilitating the study of these diseases .

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Compounds with similar structures have exhibited robust antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, trifluoromethyl-substituted benzimidazoles demonstrated notable inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL . This suggests that derivatives of this compound could be promising candidates for antibiotic development.

Molecular Docking Studies

Understanding the interaction between the compound and its biological targets is crucial for optimizing its pharmacological properties. Molecular docking studies have been conducted to elucidate the binding modes of similar compounds to target proteins, enhancing their efficacy as drugs . These studies provide insights into how structural modifications can improve binding affinity and selectivity.

Synthesis and Modification

The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for more efficient production of such compounds, enabling researchers to explore a broader range of derivatives .

Data Summary

Application Area Key Findings
Anticancer ActivityIC50 values as low as 0.275 µM against various cancer cell lines .
Kinase InhibitionEffective inhibition of CK1, potential use in PET imaging for neurodegenerative diseases .
Antimicrobial ActivityCompounds showed MIC values of 12.5–25 μg/mL against MRSA .
Molecular DockingInsights into binding modes and structural optimization for enhanced efficacy .

特性

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O2/c21-20(22,23)14-5-6-18(24-11-14)29-15-7-9-26(10-8-15)19(28)12-27-13-25-16-3-1-2-4-17(16)27/h1-6,11,13,15H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJWDNYJUSRNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CN3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。